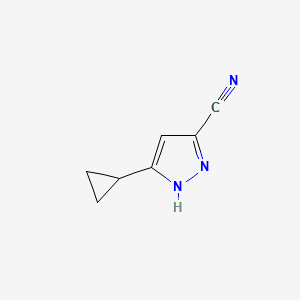

5-cyclopropyl-1H-pyrazole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

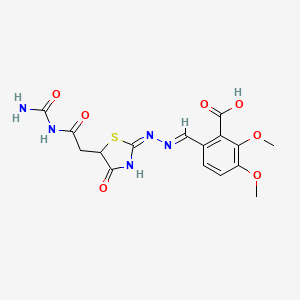

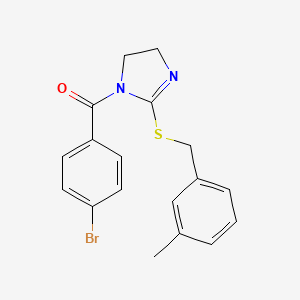

5-cyclopropyl-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C7H7N3 . It is a derivative of pyrazole, a class of organic compounds that are particularly useful in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-cyclopropyl-1H-pyrazole-3-carbonitrile, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which then provide the desired pyrazoles .Molecular Structure Analysis

The molecular structure of 5-cyclopropyl-1H-pyrazole-3-carbonitrile consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a cyclopropyl group attached to the 5-position of the pyrazole ring .Chemical Reactions Analysis

Pyrazole derivatives, including 5-cyclopropyl-1H-pyrazole-3-carbonitrile, can undergo a variety of chemical reactions. For instance, they can react with α,β-ethylenic ketones to form pyrazolines .Physical And Chemical Properties Analysis

5-cyclopropyl-1H-pyrazole-3-carbonitrile is a powder with a molecular weight of 133.15 . It has an InChI code of 1S/C7H7N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2H2,(H,9,10) and an InChI key of SWNIJVVPGNFUDE-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The development of a facile, one-pot multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives, including variations like 5-cyclopropyl-1H-pyrazole-3-carbonitrile, has been reported. This synthesis utilizes alumina–silica-supported MnO2 as a recyclable catalyst in water, indicating a green chemistry approach with high yield (Poonam & Singh, 2019) Poonam & Singh (2019).

- An innovative synthesis method for 5-aminopyrazole-4-carbonitriles and related compounds involves using sodium ascorbate as a catalyst. This method is environmentally friendly, involving multicomponent cyclocondensations that minimize waste and avoid hazardous solvents (Kiyani & Bamdad, 2018) Kiyani & Bamdad (2018).

Applications in Medicinal Chemistry

- Compounds related to 5-cyclopropyl-1H-pyrazole-3-carbonitrile have shown potential as glycogen phosphorylase inhibitors, indicating their applicability in antihyperglycemic activity studies. This involves the transformation of related pyrazole derivatives and demonstrates their efficacy in in vivo studies (Kattimani et al., 2019) Kattimani et al. (2019).

- Synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, a compound structurally similar to 5-cyclopropyl-1H-pyrazole-3-carbonitrile, has been explored for their potential anticancer activity. The study involved the evaluation of these compounds against various cancer cell lines (Metwally, Abdelrazek, & Eldaly, 2016) Metwally, Abdelrazek, & Eldaly (2016).

Other Applications

- The molecule 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, closely related to the 5-cyclopropyl variant, has been studied for its interaction with fullerene molecules. The research indicates potential applications in materials science, particularly in enhancing spectral properties (Study of electronic properties, 2022) Study of electronic properties (2022).

Safety and Hazards

Orientations Futures

Given the wide range of pharmacological activities exhibited by pyrazole derivatives, there is significant interest in further studying these compounds, including 5-cyclopropyl-1H-pyrazole-3-carbonitrile. This includes developing new synthetic routes towards pyrazoloazines for their biological and medicinal exploration .

Propriétés

IUPAC Name |

5-cyclopropyl-1H-pyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNIJVVPGNFUDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-1H-pyrazole-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2381352.png)

![N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2381354.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2381357.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2381361.png)

![1-[4-(1,2,4-Triazol-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2381366.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide](/img/structure/B2381368.png)